molecular formula C24H21NO5 B13477147 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid

Cat. No.: B13477147
M. Wt: 403.4 g/mol
InChI Key: VQLWJUHULQDQPH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid is a complex organic compound known for its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the phenoxy group adds to its versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid typically involves the use of Fmoc-protected amino acids. One common method is the Arndt-Eistert protocol, which starts with commercially available N-Fmoc-protected α-amino acids. This method involves a direct homologation process that leads to enantiomerically pure N-Fmoc-protected β-amino acids in just two steps with high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the Fmoc protecting group.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can lead to the formation of phenol derivatives, while reduction can yield the free amino acid.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The compound’s molecular targets include amino acids and peptides, and its pathways involve standard peptide synthesis protocols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenoxypropanoic acid apart is its specific combination of the Fmoc protecting group and the phenoxypropanoic acid backbone. This unique structure provides enhanced stability and reactivity, making it particularly useful in complex peptide synthesis and other specialized chemical processes.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenoxypropanoic acid

InChI

InChI=1S/C24H21NO5/c26-23(27)22(30-16-8-2-1-3-9-16)14-25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

VQLWJUHULQDQPH-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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